4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine
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Overview
Description
4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, piperazine, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The piperazine and pyrimidine rings are then introduced through subsequent reactions, often involving amination and cyclization steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form more reactive intermediates.
Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring, for example, can act as a hydrogen bond acceptor, facilitating interactions with biological molecules . The piperazine and pyrimidine rings can further enhance these interactions, leading to specific biological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a drug or material.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a similar oxadiazole ring and has been studied for its energetic properties.
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have been explored for their anticancer and antimicrobial activities.
Uniqueness
4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine is unique due to its combination of three different heterocyclic rings, which confer a range of chemical and biological properties
Properties
Molecular Formula |
C16H22N6O2 |
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Molecular Weight |
330.38 g/mol |
IUPAC Name |
3-[[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H22N6O2/c1-7-23-8-2-13(1)14-9-16(18-11-17-14)22-5-3-21(4-6-22)10-15-19-12-24-20-15/h9,11-13H,1-8,10H2 |
InChI Key |
SKUOFNCHWQBCNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)CC4=NOC=N4 |
Origin of Product |
United States |
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